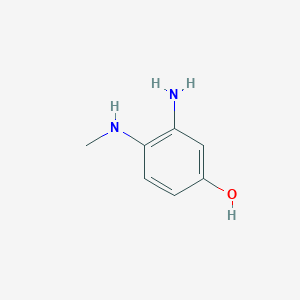

3-Amino-4-(methylamino)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

3-amino-4-(methylamino)phenol |

InChI |

InChI=1S/C7H10N2O/c1-9-7-3-2-5(10)4-6(7)8/h2-4,9-10H,8H2,1H3 |

InChI Key |

VKALDPNKZXSWAY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 3 Amino 4 Methylamino Phenol

Established Synthetic Routes to 3-Amino-4-(methylamino)phenol and its Analogs

The production of aminophenols can be broadly categorized into two main strategies: the reduction of nitrophenols and the amination of phenols. datamintelligence.com These established routes provide the foundation for synthesizing a variety of aminophenol derivatives, including this compound.

Reduction-Based Approaches (e.g., Nitro-compound reduction)

A primary and widely utilized method for the synthesis of aminophenols is the reduction of the corresponding nitro compounds. wikipedia.orgscispace.com This approach is particularly relevant for producing substituted aminophenols. For instance, the synthesis of 3-amino-4-methylphenol (B1265707) has been achieved through the reduction of 3-nitro-4-methylphenol. prepchem.com

The reduction of nitroaromatics can be accomplished using various reagents and conditions. Catalytic hydrogenation is a common industrial method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide. wikipedia.orgresearchgate.net The reaction is typically carried out under hydrogen pressure. prepchem.com Another classic method involves the use of iron in an acidic medium. researchgate.net Other reducing agents like sodium hydrosulfite, sodium sulfide, tin(II) chloride, and titanium(III) chloride have also been successfully employed. wikipedia.org

The general pathway for the reduction of a nitro group to an amine proceeds through several intermediates. The nitro group is first reduced to a nitroso group, then to a hydroxylamine, and finally to the amine. google.com It is crucial to control the reaction conditions to ensure the complete reduction to the desired amine and to minimize the formation of side products such as azo and azoxy compounds. wikipedia.orggoogle.com

For example, the synthesis of p-aminophenol from p-nitrophenol using a CuO-nanoleaf/γ-Al2O3 catalyst with NaBH4 as the reducing agent has been reported. bcrec.id In this process, the formation of a 4-nitrophenolate (B89219) anion intermediate is observed. bcrec.id Similarly, various metal-free reduction methods for nitroaromatics have been developed, utilizing reagents like tetrahydroxydiboron. organic-chemistry.org

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 3-Nitro-4-methylphenol | Raney nickel, H₂ | 3-Amino-4-methylphenol | prepchem.com |

| p-Nitrophenol | CuO-nanoleaf/γ-Al₂O₃, NaBH₄ | p-Aminophenol | bcrec.id |

| Nitroarenes | Iron in acidic media | Anilines | wikipedia.org |

| Nitroaromatics | NaBH₄/Ni(PPh₃)₄ | Aromatic amines | jsynthchem.com |

Nitrosation and Subsequent Reduction Methods (e.g., from m-cresol (B1676322) for related compounds)

An alternative pathway to aminophenols involves the nitrosation of a phenol (B47542) followed by reduction. This method is particularly useful for synthesizing specific isomers that may not be easily accessible through the nitration of phenol. For instance, 4-amino-3-methylphenol (B1666317) can be prepared from m-cresol. google.com The process begins with the nitrosation of m-cresol to form 4-nitroso-3-methylphenol. google.com This intermediate is then subjected to a reduction reaction to yield the final product, 4-amino-3-methylphenol. google.com

The nitrosation reaction is typically carried out using a nitrosating agent like sodium nitrite (B80452) in the presence of an acid, such as hydrochloric acid. google.com The subsequent reduction of the nitroso group can be achieved through catalytic hydrogenation. google.com

Similarly, the synthesis of m-amino-p-cresol methyl ether involves the methylation of m-nitro-p-cresol, followed by reduction of the nitro group. google.com This highlights the versatility of using substituted phenols as starting materials for the synthesis of various aminophenol derivatives.

Alkylation Strategies for Substituted Aminophenols

Alkylation reactions provide a means to introduce alkyl groups onto the amino or hydroxyl moieties of aminophenols, leading to a diverse range of substituted derivatives. Selective alkylation is often a key challenge, as direct alkylation can lead to mixtures of N-alkylated, O-alkylated, and di-alkylated products. umich.edugoogle.com

To achieve selective N-alkylation, a common strategy involves the protection of the hydroxyl group or a one-pot reaction involving imine formation followed by reduction. umich.eduresearchgate.net For example, an aminophenol can be reacted with an aldehyde to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the N-alkylated aminophenol. umich.eduresearchgate.net

Selective O-alkylation can be achieved by first protecting the amino group. umich.edu This is often done by reacting the aminophenol with benzaldehyde (B42025) to form a phenylmethyleneamino-phenol. umich.edu The hydroxyl group of this intermediate can then be alkylated using an alkyl halide in the presence of a base like potassium carbonate. umich.edu Finally, hydrolysis of the protecting group yields the desired O-alkylated aminophenol. umich.edu Phase transfer catalysis has also been employed for the selective O-alkylation of o-aminophenol in solvent-free conditions. tandfonline.com

| Alkylation Type | Method | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Reductive Amination | Aldehyde, Sodium Borohydride | N-Alkylaminophenol | umich.edu |

| O-Alkylation | Protection-Alkylation-Deprotection | Benzaldehyde, Alkyl Halide, K₂CO₃, HCl | O-Alkylaminophenol (Alkoxyaniline) | umich.edu |

| O-Alkylation | Phase Transfer Catalysis | Alkyl Halide, NaOH, TBAB | o-Alkoxyaniline | tandfonline.com |

Novel and Green Synthesis Approaches for Aminophenol Derivatives

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. For the synthesis of aminophenol derivatives, this has translated into the exploration of green catalysts and alternative reaction media.

One notable "green" approach is the direct amidation of phenol derivatives. For instance, paracetamol (acetaminophen) has been synthesized directly from hydroquinone (B1673460) using ammonium (B1175870) acetate (B1210297) as the amidating agent in acetic acid at elevated temperatures, without the need for a metallic catalyst. rsc.org This method offers high yield and selectivity. rsc.org

In the context of reduction reactions, the use of noble metal catalysts in modern methods is considered more environmentally friendly than the traditional iron-acid reduction of nitroaromatics, as it is often a single-step process with no evolution of harmful gases. chemicalbook.comarxiv.org The catalytic transfer hydrogenation of nitrobenzene (B124822) to p-aminophenol using formic acid as a hydrogen source represents another green alternative. rsc.org

Furthermore, research into novel catalysts continues to yield promising results. For example, a copper-catalyzed umich.edutandfonline.com-rearrangement followed by an oxa-Michael addition cascade reaction has been developed for the synthesis of meta-aminophenol derivatives. mdpi.com This method generates functionalized quinol imine intermediates that are not readily accessible through conventional means. mdpi.com

Investigation of Key Intermediates and By-product Formation in Aminophenol Synthesis

Understanding the reaction mechanisms, including the formation of intermediates and by-products, is crucial for optimizing the synthesis of aminophenols and achieving high yields and purity.

During the reduction of nitrophenols, several by-products can be formed. In the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), the formation of by-products such as 1,4-benzoquinone, hydroquinone, and phenol has been identified. nih.gov The formation of these by-products is influenced by factors like the concentration of the reducing agent (e.g., NaBH₄) and the pH of the reaction medium. nih.gov In the industrial production of aminophenols by reacting a divalent phenol with ammonia, the reaction mixture can contain unreacted starting material and by-products like aromatic diamines. google.com

Mechanistic Insights into Intermediate Species and Reaction Paths (e.g., N-hydroxymethyl aniline (B41778) in related benzoxazine (B1645224) synthesis)

The study of reaction intermediates provides valuable insights into the reaction pathway. For example, in the synthesis of red carbon dots from o-phenylenediamine, aminophenol has been identified as a key intermediate. researchgate.net This aminophenol intermediate further cross-links and polymerizes to form the final product. researchgate.net

In a related field, the synthesis of benzoxazines, which can be derived from phenols and amines, offers mechanistic parallels. The polymerization of methylol-functional benzoxazine monomers proceeds through the condensation of methylol groups and the ring-opening of the benzoxazine ring. acs.org The synthesis of electroactive aniline-dimer-based benzoxazine involves the reaction of bisphenol A, p-aminodiphenylamine, and paraformaldehyde. rsc.org The imino group of the p-aminodiphenylamine segment can catalyze the ring-opening reaction of the benzoxazine groups. rsc.org Furthermore, 2-(aminomethyl)phenol (B125469) derivatives, which are key precursors for some benzoxazines, can be synthesized via the hydrolytic ring-opening of the benzoxazine ring itself, demonstrating a reversible reaction pathway. mdpi.com While not directly the synthesis of this compound, the study of intermediates like N-hydroxymethyl aniline in these related syntheses provides a framework for understanding the complex reaction mechanisms that can occur in aminophenol chemistry.

Control of Selectivity and Yield in Multi-step Synthetic Sequences

The successful synthesis of this compound is critically dependent on the precise control of selectivity at each stage of the multi-step reaction sequence. The presence of multiple nucleophilic centers (two amino groups and a hydroxyl group) and a reducible nitro group requires a carefully orchestrated strategy, often involving the use of protecting groups and chemoselective reagents.

A feasible synthetic route commences with a selective reaction on a dinitro-precursor or a pre-functionalized aminophenol. One such pathway begins with 4-amino-3-nitrophenol (B127093). This starting material offers the advantage of having one of the amino groups masked as a nitro group, which also influences the reactivity of the existing amino group.

The key steps in this synthetic sequence are:

Selective N-methylation of 4-amino-3-nitrophenol: This step is crucial for introducing the methylamino group. The amino group at position 4 is activated by the para-hydroxyl group and deactivated by the meta-nitro group. This differential reactivity can be exploited for selective methylation.

Reduction of the nitro group: The final step involves the reduction of the nitro group to an amino group, yielding the desired this compound. The choice of reducing agent is critical to avoid the reduction of other functional groups or cleavage of the N-methyl bond.

The following table outlines the proposed reaction steps with typical conditions and expected yields, based on analogous transformations reported in the literature.

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

|---|---|---|---|---|---|

| 1 | Selective N-methylation | 4-Amino-3-nitrophenol | Dimethyl sulfate (B86663) ((CH₃)₂SO₄), K₂CO₃, Acetone, Reflux | 4-(Methylamino)-3-nitrophenol | 85-95 |

| 2 | Nitro group reduction | 4-(Methylamino)-3-nitrophenol | H₂, Pd/C, Ethanol, Room Temperature, Atmospheric Pressure | This compound | >90 |

Detailed Research Findings:

The selectivity in the N-methylation step is achieved by carefully controlling the reaction conditions. The use of a mild methylating agent like dimethyl sulfate in the presence of a weak base such as potassium carbonate favors the mono-methylation of the more nucleophilic amino group. The hydroxyl group, being more acidic, is less likely to be methylated under these conditions, and the deactivating effect of the nitro group further helps in directing the methylation to the desired position. Over-methylation to form a tertiary amine can be minimized by using a stoichiometric amount of the methylating agent and monitoring the reaction progress.

For the reduction of the nitro group , catalytic hydrogenation is a highly effective and clean method. organic-chemistry.org The use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere allows for the selective reduction of the nitro group to an amine without affecting the phenol or the methylamino group. This method is generally preferred over metal/acid reductions (e.g., Sn/HCl or Fe/HCl) which can sometimes lead to de-alkylation or other side reactions, although these can also be employed with careful control of the reaction conditions. The reaction typically proceeds at room temperature and atmospheric pressure, making it a mild and efficient transformation. The yield for this step is generally high, often exceeding 90%. organic-chemistry.org

Chemical Reactivity and Mechanistic Studies of 3 Amino 4 Methylamino Phenol

Electrophilic Aromatic Substitution Reactions of Aminophenols

The benzene (B151609) ring of 3-Amino-4-(methylamino)phenol is highly activated towards electrophilic aromatic substitution. This is due to the powerful electron-donating nature of the hydroxyl, primary amino, and secondary methylamino groups, which increase the electron density of the ring through resonance and inductive effects, making it more attractive to electrophiles. byjus.com

Detailed studies specifically on the sulfonation and nitration of this compound are not extensively documented in publicly available literature. However, the reactivity can be inferred from the well-established behavior of related aminophenols.

Nitration: The nitration of phenols and anilines is a classic electrophilic aromatic substitution. Due to the high activation of the ring and the sensitivity of the amino and hydroxyl groups to oxidation, nitration requires carefully controlled conditions. byjus.com Treatment with concentrated nitric acid often leads to oxidation and decomposition. Therefore, milder reagents are typically employed. For instance, using dilute nitric acid at a low temperature (like 298 K) can lead to mononitration. byjus.com In the case of this compound, the amino groups may first be protected by acylation to prevent their oxidation and to moderate their directing influence. The nitronium ion (NO₂⁺) will be directed to the positions ortho and para to the strongly activating hydroxyl and amino groups.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H). This reaction is typically carried out using fuming sulfuric acid. The reaction is reversible, and the position of substitution can be influenced by temperature. As with nitration, the amino groups are often protected first. The electrophile (SO₃) will attack the electron-rich positions of the aromatic ring.

The potential sites for electrophilic attack on the this compound ring are positions 2, 5, and 6. The directing effects of the existing substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Ortho/Meta/Para Directing |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -NH₂ | 3 | Strongly Activating | Ortho, Para |

| -NHCH₃ | 4 | Strongly Activating | Ortho, Para |

This table summarizes the general electronic effects of the functional groups present in this compound.

Given the positions of the existing groups, the hydroxyl group at C1 directs towards C2 and C6. The amino group at C3 directs towards C2. The methylamino group at C4 directs towards C5. Therefore, electrophilic substitution is most likely to occur at positions 2, 6, and 5, with the precise outcome depending on the reaction conditions and the steric hindrance posed by the substituents.

The reactivity of the aromatic ring in this compound is significantly enhanced by its three substituents. All three—hydroxyl, amino, and methylamino—are strong activating groups. They donate electron density to the benzene ring, which stabilizes the intermediate carbocation (the arenium ion) formed during electrophilic attack. byjus.com

The order of activating strength is generally considered to be -NH₂ > -OH > -NHR. However, the protonation of the amino groups in acidic media can convert them into deactivating, meta-directing ammonium (B1175870) groups (-NH₃⁺, -NH₂R⁺), which drastically reduces the ring's reactivity. learncbse.in This is a critical consideration in reactions like nitration and sulfonation that are performed in strong acid.

| Group | Relative Activating Strength |

| Amino (-NH₂) | Very Strong |

| Hydroxyl (-OH) | Very Strong |

| Methylamino (-NHCH₃) | Very Strong |

This table provides a qualitative comparison of the activating strengths of the substituents.

The synergistic effect of these three groups makes the aromatic ring exceptionally nucleophilic, facilitating reactions even with weak electrophiles. For example, halogenation of highly activated phenols can proceed readily even without a Lewis acid catalyst. byjus.com

Nucleophilic Reactions Involving Amino and Hydroxyl Groups

The lone pairs of electrons on the oxygen and nitrogen atoms make the functional groups of this compound effective nucleophiles.

The amino and hydroxyl groups can react with a variety of electrophiles to form a wide range of derivatives. The secondary amine is generally more nucleophilic than the primary amine, which is in turn more nucleophilic than the phenolic hydroxyl group under neutral conditions. However, deprotonation of the phenol (B47542) to a phenoxide ion dramatically increases its nucleophilicity.

Acylation: The primary and secondary amino groups readily react with acyl chlorides or acid anhydrides to form the corresponding N-acyl and N-methyl-N-acyl derivatives (amides). The hydroxyl group can also be acylated to form a phenyl ester, typically under basic conditions.

Alkylation: The amino groups can undergo nucleophilic substitution with alkyl halides to yield more substituted amines. The hydroxyl group can be alkylated to form an ether, often by using a strong base to first form the phenoxide (Williamson ether synthesis).

Reaction with Isocyanates: The nucleophilic amino and hydroxyl groups can add to the electrophilic carbon of an isocyanate to form urea (B33335) and carbamate (B1207046) derivatives, respectively.

| Nucleophilic Center | Electrophile Example | Reaction Type | Product Type |

| Primary Amine (-NH₂) | Acetyl Chloride | Acylation | Amide |

| Secondary Amine (-NHCH₃) | Methyl Iodide | Alkylation | Tertiary Amine |

| Hydroxyl (-OH) | Benzoyl Chloride | Acylation | Ester |

| Phenoxide (-O⁻) | Ethyl Bromide | Alkylation | Ether |

This table illustrates some of the common derivative-forming reactions based on the nucleophilicity of the functional groups.

The functional groups of this compound can participate in various condensation and coupling reactions.

Diazotization and Azo Coupling: The primary aromatic amino group at C3 can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). learncbse.in This diazonium salt can then act as an electrophile in azo coupling reactions with activated aromatic compounds (like other phenols or anilines) to form brightly colored azo dyes. learncbse.in For example, it could couple with another molecule of this compound.

Condensation with Carbonyls: The primary amino group can condense with aldehydes and ketones to form imines (Schiff bases). The secondary amine cannot form a stable imine but may react under certain conditions.

Ring-Forming Reactions: The adjacent amino groups (at C3 and C4) create the potential for forming five-membered heterocyclic rings. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a benzimidazolone derivative. Reaction with a 1,2-dicarbonyl compound could yield a quinoxaline (B1680401) derivative.

Oxidative Coupling and Polymerization Mechanisms of Aminophenols

Aminophenols are readily oxidized, and this process can initiate coupling and polymerization reactions. The oxidation can be carried out using chemical oxidants (e.g., ferric chloride, hydrogen peroxide) or electrochemically. nih.gov

The mechanism typically involves the initial one-electron oxidation of the aminophenol to form a radical cation. This radical can exist in several resonance forms, with the unpaired electron and positive charge delocalized over the nitrogen and oxygen atoms and the aromatic ring. These radicals can then couple in various ways (C-C, C-N, C-O), leading to the formation of dimers, oligomers, and polymers. nih.govrsc.org

For a molecule like this compound, the presence of multiple oxidizable groups and an activated ring suggests that oxidative coupling would be a facile but complex process. The coupling could lead to the formation of phenoxazine-like structures, which are known to result from the oxidative coupling of 2-aminophenols. nih.gov Due to the multiple reactive sites, extensive oxidation and coupling would likely result in the formation of a complex, possibly cross-linked, polymeric material with a network structure. Such polymers derived from aminophenols can exhibit interesting electrochemical properties and thermal stability. researchgate.net

Mechanistic Pathways of Oxidative Reactions (e.g., with 4-(methylamino)phenol)

The oxidative coupling of aminophenol derivatives is a cornerstone of permanent hair dye chemistry, and this model provides a well-studied framework for understanding the reaction between this compound and a compound like 4-(methylamino)phenol (B85996). wikipedia.org In this context, the reaction typically involves a "developer" (or primary intermediate) and a "coupler."

Compounds like p-aminophenol and its N-substituted derivatives, such as 4-(methylamino)phenol, act as developers. wikipedia.org The process is initiated by an oxidizing agent, commonly hydrogen peroxide in an alkaline medium, which facilitates a one-electron oxidation of the developer to a reactive free radical (a p-aminophenoxy radical). nih.gov Further oxidation yields a highly reactive quinoneimine species (specifically, a quinonemonoimine from a p-aminophenol). wikipedia.orgnih.gov

The general mechanism proceeds in three main steps:

Oxidation of the Developer : 4-(methylamino)phenol is oxidized to its corresponding quinoneimine. wikipedia.org

Coupling Reaction : The electrophilic quinoneimine is then attacked by a nucleophilic coupler molecule. wikipedia.org this compound is structurally suited to act as a coupler, similar to other meta-substituted anilines like 3-aminophenol (B1664112). wikipedia.org The attack likely occurs at the carbon position on the coupler that is para to the hydroxyl group and ortho to the primary amino group, a site activated by these electron-donating groups. The mechanism likely involves the electrophilic attack of the protonated imine on the unprotonated form of the coupler. sciencemadness.org

Subsequent Oxidation : The resulting leuco-dye (a colorless, coupled molecule) is then oxidized to form a stable, high-molecular-weight colored product, which can be a dimer, trimer, or even a larger polymer. wikipedia.orgnih.gov

Studies on the oxidation of p-aminophenol alone have shown it can form a purple dye, and the reaction can proceed through its own oxidation product, p-benzoquinone imine, acting as the oxidant for subsequent coupling steps. sciencemadness.orgnih.gov This demonstrates the complexity of these reactions, where multiple pathways can lead to a variety of dimeric and oligomeric products. nih.gov

Polymerization Behavior of Aminophenolic Compounds

The same reactivity that drives the formation of dimers in oxidative coupling can be extended to form polymers. Aminophenols are recognized as interesting materials for polymerization because they possess two oxidizable groups (–NH2 and –OH). researchgate.net The relative positions of these groups on the aromatic ring are crucial in determining the electrochemical properties and structure of the resulting polymer. researchgate.net

The oxidation of aminophenols can lead to the formation of polymers with structures containing both phenylene and oxyphenylene units. The process can be initiated chemically, often with oxidants like hydrogen peroxide or ammonium persulfate, or electrochemically. nih.gov The resulting polymers, such as poly(p-aminophenol), are often electroactive and can exhibit semiconducting properties. nih.gov

The oxidation of p-aminophenol has been shown to produce not only dimers but also trimers and tetramers, indicating a clear pathway to polymerization. nih.gov The ultimate products of p-aminophenol oxidation are typically polymeric materials. nih.gov For a molecule like this compound, its multiple reactive sites—two amino groups and a hydroxyl group—suggest a high potential for forming complex, cross-linked polymer structures upon oxidation.

Acid-Base Chemistry and Tautomerism Studies of Aminophenols

Aminophenols are amphoteric compounds, capable of acting as both weak acids and weak bases, though the basic character usually predominates. researchgate.netchemcess.com They exist as neutral molecules, protonated ammonium cations, or deprotonated phenolate (B1203915) anions depending on the pH of the solution. chemcess.com

The presence of the electron-donating amino group on the benzene ring suppresses the acidity of the phenolic hydroxyl group compared to phenol itself. researchgate.netchemcess.com For this compound, there are two basic nitrogen atoms and one acidic phenolic proton. The primary amino group and the secondary methylamino group will have distinct basicities. In an acidic medium, these amino groups become protonated, while in a strongly basic medium, the phenolic hydroxyl group is deprotonated. quora.com

The dissociation constants (pKa) for the simple aminophenol isomers illustrate these properties.

| Compound | pKa (Amino Group) | pKa (Phenolic Group) |

| 2-Aminophenol (B121084) | 4.72 | 9.71 |

| 3-Aminophenol | 4.17 | 9.87 |

| 4-Aminophenol (B1666318) | 5.48 | 10.30 |

| Data sourced from references chemcess.com and nih.gov from the search results. |

Regarding tautomerism, phenolic compounds can theoretically exist in equilibrium with their keto tautomers. Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and a shift in the location of a double bond. libretexts.org While the equilibrium for simple phenols strongly favors the aromatic enol form, the presence of amino groups introduces additional possibilities for tautomerism in this compound.

Plausible tautomeric forms could include:

Keto-enol tautomerism : The phenolic proton could migrate to a ring carbon, disrupting the aromaticity and forming a cyclohexadienone structure.

Phenol-imine/Quinone-imine tautomerism : A proton could transfer from the hydroxyl group to one of the nitrogen atoms, which would exist in equilibrium with a non-aromatic quinoid-like structure.

While specific studies on the tautomeric equilibrium of this compound are not available, studies on other complex heterocyclic and phenolic systems confirm that minor tautomers, even if present in very low concentrations, can be crucial for the chemical reactivity of the compound. libretexts.org

Advanced Applications of 3 Amino 4 Methylamino Phenol As Chemical Intermediates and Building Blocks

Role in the Synthesis of Complex Organic Molecules

3-Amino-4-(methylamino)phenol is a valuable and versatile chemical intermediate, playing a crucial role as a building block in the creation of a wide array of complex organic molecules. Its unique structure, featuring both amino and hydroxyl functional groups on a phenol (B47542) ring, allows for diverse chemical modifications and makes it a sought-after precursor in several industries. ontosight.aicymitquimica.com

Precursor for Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients

The distinct arrangement of functional groups in this compound makes it an attractive starting material for the synthesis of various pharmaceutical scaffolds and active pharmaceutical ingredients (APIs). ontosight.ai Its derivatives are being explored for the development of new therapeutic agents. The presence of both a primary amino group and a secondary methylamino group, along with a hydroxyl group, provides multiple reaction sites for building complex molecular architectures found in many biologically active compounds. ontosight.aicymitquimica.com For instance, related aminophenol structures are known intermediates in the synthesis of important drugs. google.comgoogle.com The synthesis of complex organic compounds from simpler precursors like aminophenols is a fundamental aspect of medicinal chemistry. nih.gov

Building Blocks for Agrochemicals and Functional Materials

Beyond pharmaceuticals, this compound and its isomers serve as important intermediates in the agrochemical industry. google.comgoogle.com The structural motifs derived from this compound can be incorporated into new pesticides and other crop protection agents. google.com Furthermore, its reactive nature makes it a suitable monomer or cross-linking agent in the synthesis of functional materials. ontosight.ai For example, related aminophenols have been used to create materials like Fe3O4@3-aminophenol (B1664112)–formaldehyde (Fe3O4@APF) core–shell resin polymer magnetic nanocomposites, which exhibit useful properties for applications such as the removal of pollutants. rsc.org

Intermediates in Dye and Pigment Synthesis

Historically and currently, aminophenols are key intermediates in the manufacturing of a wide range of dyes and pigments. ontosight.aidyestuffintermediates.comwikipedia.org The specific isomer, 3-amino-4-methylphenol (B1265707), is a known precursor in the synthesis of certain dyes. dyestuffintermediates.com The amino and hydroxyl groups on the aromatic ring are crucial for the chromophoric and auxochromic properties of the resulting colorants. These functional groups can be diazotized and coupled with other aromatic compounds to produce a vast spectrum of colors.

Specialized Applications in Bioconjugation and Peptide Chemistry

The unique chemical properties of aminophenol derivatives have led to their innovative use in the highly specialized fields of bioconjugation and peptide chemistry. These applications leverage the reactivity of the molecule to facilitate the synthesis and modification of complex biomolecules like peptides and proteins.

Utility in Native Chemical Ligation (NCL) for Peptide and Protein Synthesis

A significant application of a related compound, 3-amino-4-(methylamino)benzoic acid (MeDbz), is in Native Chemical Ligation (NCL). nih.govresearchgate.netspringernature.com NCL is a powerful technique for synthesizing large peptides and proteins by joining smaller, unprotected peptide fragments. wikipedia.orgcsic.es The process involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov The MeDbz linker, derived from a structure similar to this compound, can be used to create peptide thioester surrogates, which are crucial for the NCL process. nih.gov This methodology has been instrumental in the chemical synthesis of proteins and allows for the site-specific incorporation of modifications. nih.govnih.gov

Design and Synthesis of Linkers and Thioester Surrogates for Biochemical Applications

The development of novel linkers and thioester surrogates is essential for advancing bioconjugation and peptide synthesis. nih.govrsc.org The MeDbz linker, based on the 3-amino-4-(methylamino)benzoic acid scaffold, is a prime example of how derivatives of this chemical family are employed. nih.govresearchgate.netspringernature.com These linkers can be used in solid-phase peptide synthesis (SPPS) to generate peptide fragments that are then used in NCL. nih.govyoutube.com The ability to create these specialized reagents allows for the construction of complex and modified peptides for various research and therapeutic purposes. nih.gov

Computational Chemistry Investigations of 3 Amino 4 Methylamino Phenol

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

The elucidation of reaction mechanisms involving 3-Amino-4-(methylamino)phenol using DFT is another area ripe for investigation.

Transition State Analysis and Energy Profiles for Chemical Reactions

No studies have been found that report on the transition state analysis or the calculation of energy profiles for reactions involving this compound. This type of research is crucial for understanding reaction kinetics and thermodynamics.

Studies of Catalytic Pathways in Aminophenol Transformations

While the catalytic transformation of aminophenols is a broad field of study, specific computational investigations into the catalytic pathways involving this compound are absent from the literature.

Prediction of Reactivity and Selectivity in Organic Transformations Using Computational Models

Computational models are powerful tools for predicting the reactivity and selectivity of organic molecules. However, no such models have been specifically applied to or developed for this compound. Future work in this area could involve the use of frontier molecular orbital theory, Fukui functions, or other reactivity descriptors to predict how this molecule would behave in different chemical environments.

Analytical Chemistry Method Development and Validation for 3 Amino 4 Methylamino Phenol and Its Derivatives

Chromatographic Techniques Development and Optimization (e.g., HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of aminophenols. The development of these methods often involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired selectivity and sensitivity.

For the analysis of aminophenol isomers, reversed-phase HPLC is commonly employed. A study on the determination of 11 aminophenols in hair dyes utilized an Agilent Zorbax SB C18 column with a gradient elution of acetonitrile (B52724) and an ion-pair system of sodium heptanesulfonate and phosphate (B84403). nih.gov Detection was performed at multiple wavelengths (230, 270, and 400 nm) to suit the different analytes. nih.gov In another instance, for the analysis of 4-aminophenol (B1666318) as an impurity in paracetamol, an HPLC method with amperometric detection (HPLC-EC) was developed. nih.govptfarm.pl This method used a glassy carbon electrode and an optimal potential of +325 mV, with a mobile phase of 0.05 mol l-1 LiCl solution containing 18% methanol (B129727) at pH 4.0. nih.govptfarm.pl

LC-MS/MS provides even greater sensitivity and selectivity, making it suitable for quantifying trace-level impurities. A method for the quantification of p-aminophenol (PAP) as a toxic impurity in tablets involved LC-MS/MS with electrospray ionization in the positive mode using a triple quadrupole mass spectrometer, achieving a limit of quantification of 1 ng/mL. nih.gov The separation of various analytes, including p-aminophenol, was achieved on a reversed-phase C18 analytical column with a mobile phase of phosphate buffer (pH 9; 0.05 M) and methanol (80:20, v/v) at a flow rate of 1.2 mL/min. nih.gov

The optimization of chromatographic conditions is critical. For instance, a method for analyzing phenylthiocarbamyl-amino acids by HPLC demonstrated that varying the triethylamine (B128534) concentration in the mobile phase could predictably affect column selectivity, allowing for the rational optimization of chromatographic conditions. nih.gov

Table 1: Examples of HPLC Method Parameters for Aminophenol Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 11 aminophenols | Agilent Zorbax SB C18 | Acetonitrile and ion pair system (sodium heptanesulfonate and phosphate), gradient elution | UV at 230, 270, 400 nm | nih.gov |

| 4-Aminophenol (impurity) | Glassy Carbon | 0.05 mol l-1 LiCl with 18% methanol, pH 4.0 | Amperometric (+325 mV) | nih.govptfarm.pl |

| Paracetamol, Orphenadrine citrate, Caffeine, p-aminophenol | Reversed phase C18 | Phosphate buffer (pH 9; 0.05 M) and methanol (80:20, v/v) | DAD and LC-MS/MS | nih.gov |

| 4-Aminophenol | Primesep 100 (mixed-mode) | Water, Acetonitrile, and Ammonium (B1175870) Formate buffer (pH 3.0) | UV at 275 nm, MS-compatible | sielc.com |

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of aminophenols. These methods are often based on color-forming reactions.

A prevalent strategy for the spectrophotometric determination of aminophenols is oxidative coupling. This reaction typically involves the coupling of the aminophenol with a chromogenic reagent in the presence of an oxidizing agent to form a colored product. bohrium.com

One common reagent is 4-aminoantipyrine (B1666024) (4-AAP), also known as Emerson's reagent. juniperpublishers.com In an alkaline medium and in the presence of an oxidizing agent like potassium ferricyanide (B76249) or potassium iodate (B108269), aminophenols react with 4-AAP to form a colored dye. bohrium.comimpactfactor.org The mechanism involves the electrophilic substitution of the phenol (B47542) by the oxidized 4-AAP, leading to the formation of a quinoneimine dye. impactfactor.org The resulting colored product can then be quantified by measuring its absorbance at a specific wavelength. bohrium.comimpactfactor.org For instance, a method for determining aminophenol isomers (o-, m-, and p-aminophenol) with 4-AAP and copper sulphate as the oxidizing agent resulted in products with maximum absorptions at 440 nm, 480 nm, and 445 nm, respectively. bohrium.com

Other coupling reagents have also been utilized. A method for p-aminophenol involved its oxidative coupling with N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (N-NED) in the presence of potassium iodate in an alkaline medium, forming a water-soluble product with a maximum absorption at 520 nm. Another method for p-aminophenol used 4-chlororesorcinol (B43231) and potassium periodate, producing a stable, colored product with maximum absorption at 556 nm.

The optimization of reaction conditions, such as pH, reagent concentration, and reaction time, is crucial for achieving maximum color development and sensitivity. For the reaction with N-NED, it was found that the color intensity reached its maximum after about 15 minutes and remained stable for at least 45 minutes.

The validation of any analytical method is essential to ensure its reliability for its intended purpose. gavinpublishers.com Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). gavinpublishers.compom.go.id

For a spectrophotometric method determining p-aminophenol with 4-chlororesorcinol, Beer's law was obeyed in the concentration range of 2 to 20 µg/ml, with a molar absorptivity of 1.0356×10^4 l.mol-1cm-1. The LOD and LOQ were found to be 0.012 µg/ml and 0.039 µg/ml, respectively. An HPLC method for 4-amino-3-nitrophenol (B127093) demonstrated good linearity with a correlation coefficient of 1.0. pom.go.id The precision, expressed as the relative standard deviation (RSD), was between 0.59% and 1.92% for different concentrations, and the accuracy, determined by percent recovery, ranged from 99.06% to 101.05%. pom.go.id

Similarly, a validated HPLC method for determining 4-aminophenol as an impurity showed linearity between 0.0297 and 0.2229 µg/mL with LOD and LOQ of 0.0061 and 0.0185 µg/mL, respectively. The recovery was in the range of 95.96% to 102.21%, and intra- and inter-day precisions did not exceed 4.03%. researchgate.net

Table 2: Validation Parameters for a Spectrophotometric Method for p-Aminophenol

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 2 - 20 µg/ml | |

| Molar Absorptivity | 1.0356 × 10⁴ l.mol⁻¹cm⁻¹ | |

| Limit of Detection (LOD) | 0.012 µg/ml | |

| Limit of Quantitation (LOQ) | 0.039 µg/ml |

Table 3: Validation Data for an HPLC Method for 4-Amino-3-Nitrophenol

| Concentration (µg/ml) | Precision (%RSD) | Accuracy (% Recovery) | Reference |

|---|---|---|---|

| 3.68 | 0.59 | 100.17 - 100.91 | pom.go.id |

| 14.70 | 1.92 | 99.06 - 100.39 | pom.go.id |

| 18.38 | 0.68 | 100.38 - 101.05 | pom.go.id |

Electrochemical Analysis and Mechanistic Electrochemistry of Aminophenols

Electrochemical methods provide a sensitive and often rapid means for the analysis of electroactive compounds like aminophenols. The electrochemical behavior of aminophenols is primarily associated with the oxidation of the amino and hydroxyl groups.

The electrochemical oxidation of aminophenols is generally an irreversible, multi-step process. nih.gov At an electrode surface, p-aminophenol undergoes a two-electron, two-proton oxidation to form p-quinoneimine. researchgate.net This intermediate can then undergo hydrolysis to form benzoquinone. researchgate.net The relative position of the amino and hydroxyl groups on the aromatic ring significantly influences the electrochemical oxidation potential. researchgate.net

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used techniques to study the electrochemical behavior of aminophenols. nih.govresearchgate.net Studies on aminophenol isomers have shown that modified electrodes, such as amino-functionalized SBA15 modified carbon paste electrodes, can exhibit strong electrocatalytic performance, allowing for the separation of oxidation peak potentials of different isomers in a mixture. researchgate.net

The development of electrochemical sensors for aminophenols is an active area of research. For instance, a sensor based on a ZnO/2D-BCN nanocomposite was developed for the detection of metol (B52040) (4-(methylamino)phenol sulfate), demonstrating a low limit of detection (8.6 nM) and high sensitivity. acs.org The electrochemical behavior of p-aminophenol (PAP) has been investigated on carbon and gold screen-printed electrodes, revealing that its oxidative signal is enhanced by adsorption to the electrode surface. nih.gov However, this adsorption and subsequent electropolymerization can reduce the reproducibility of electrochemical immunoassays that use the p-aminophenyl phosphate (PAPP)/PAP system. nih.gov

The mechanism of electrochemical reactions can be complex and is influenced by factors such as pH, the type of electrode, and the composition of the supporting electrolyte. nih.gov For example, the electrochemical reduction of nitroaromatics, which can be formed from aminophenols, has been studied to understand the reduction pathways. researchgate.net

Environmental Chemistry and Degradation Studies of Aminophenol Compounds

Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems

The environmental fate and transport of aminophenol compounds are governed by their physicochemical properties and the characteristics of the environmental compartments they enter. core.ac.uknih.gov As a class of compounds, aminophenols are amphoteric, meaning they can act as either weak acids or weak bases, though the basic character typically prevails. researchgate.net This property influences their solubility and partitioning behavior in aquatic and terrestrial systems.

In aquatic environments, the transport of aminophenols is influenced by their water solubility and potential for adsorption to suspended solids and sediments. nih.gov For instance, research on related compounds like 4-aminophenol (B1666318) has shown that it can be removed from aqueous solutions through adsorption onto various materials. researchgate.net The tendency of these compounds to adsorb to soil and sediment can limit their mobility in the environment. core.ac.uk

In terrestrial systems, the fate of aminophenols is largely determined by their interaction with soil particles. The processes of adsorption and desorption are critical in controlling their movement through the soil profile and potential to leach into groundwater. core.ac.uk The structure of the specific aminophenol, along with the soil's organic matter content and pH, will dictate the extent of its sorption. core.ac.uk

It is important to note that the environmental behavior of transformation products of these compounds must also be considered in a comprehensive risk assessment. core.ac.uk

Degradation Pathways in Environmental Matrices (e.g., biotic and abiotic processes)

Aminophenols can be degraded in the environment through both biotic and abiotic processes. core.ac.uk

Biotic Degradation: Microbial degradation is a significant pathway for the removal of aminophenols from the environment. nih.govnih.gov Certain bacteria have been shown to utilize aminophenols as a source of carbon and energy. nih.gov For example, Burkholderia sp. RKJ 800 can degrade 4-chloro-2-aminophenol, breaking it down into simpler, less harmful substances. nih.gov The degradation often involves enzymatic reactions that cleave the aromatic ring. nih.gov In a study on p-aminophenol (PAP), it was almost completely removed from a bioanode in a bioelectrochemical system within 68 hours. nih.gov The degradation process involved steps such as hydrating hydroxyalkylation, dehydrogenating carbonylation, and hydrolating ring cleavage. nih.gov

The general pathway for the biodegradation of phenolic compounds often involves the dihydroxylation of the benzene (B151609) ring to form a catechol derivative, followed by ring opening through ortho- or meta-cleavage pathways. nih.gov The final products are typically molecules that can enter central metabolic cycles like the tricarboxylic acid cycle. nih.gov

Abiotic Degradation: Abiotic degradation of aminophenols can occur through processes like oxidation. Some aminophenols, such as 2-aminophenol (B121084) and 4-aminophenol, are unstable and readily oxidize in the presence of air and light to form colored products. researchgate.net In contrast, 3-aminophenol (B1664112) is considered the most stable of the simple isomers under atmospheric conditions. researchgate.net

Chemical oxidation is another abiotic pathway. A study on the oxidation of 2-aminophenol initiated by hexacyanoferrate (III) ions demonstrated its degradation to 2-aminophenoxazin-3-one. researchgate.net The rate of this reaction was found to be dependent on factors like pH and temperature. researchgate.net

Degradation of Aminophenol Compounds

| Compound | Degradation Process | Key Findings | Reference |

|---|---|---|---|

| p-Aminophenol (PAP) | Biotic (Bioelectrochemical system) | Almost completely removed within 68 hours from the bioanode. | nih.gov |

| 4-Chloro-2-aminophenol | Biotic (Burkholderia sp. RKJ 800) | Utilized as sole carbon and energy source, leading to degradation. | nih.gov |

| Phenol (B47542) (related compound) | Biotic (Pseudomonas fluorescens PU1) | Degraded via a meta-cleavage pathway. | nih.gov |

| 2-Aminophenol | Abiotic (Oxidation with hexacyanoferrate (III)) | Oxidized to 2-aminophenoxazin-3-one; reaction kinetics studied. | researchgate.net |

Role of Aminophenols in Atmospheric Chemistry (e.g., reactions with hydroxyl radicals for related compounds)

Once in the atmosphere, aminophenol compounds can be subject to chemical transformations, primarily initiated by reactions with hydroxyl (•OH) radicals, which are highly reactive oxidants. nih.govnih.gov The atmospheric lifetime of these compounds is largely determined by the rate of their reaction with •OH radicals. nih.gov

For related compounds like amino acids, studies have shown that they can be targets of •OH radical damage. nih.gov The reaction of •OH radicals with amino acids can lead to the formation of carbon-centered organic radicals. nih.gov The rate and mechanism of these reactions are influenced by the structure of the amino acid. rsc.org

In the case of 2-amino-2-methyl-1-propanol (B13486) (AMP), a related amine, the reaction with •OH radicals was found to have a rate coefficient of (2.8 ± 0.5) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 ± 2 K, which corresponds to an atmospheric lifetime of about 10 hours. nih.gov The degradation of such amines in the atmosphere can lead to the formation of various products, including imines and amides. nih.gov

The study of these atmospheric reactions is crucial as they determine the persistence of the compounds and the formation of secondary pollutants. nih.gov

Remediation and Mitigation Strategies for Aminophenol Contaminants

Due to their potential environmental impact, various strategies have been developed for the remediation and mitigation of aminophenol contamination in water and wastewater. nih.gov These strategies can be broadly categorized into advanced oxidation processes and absorption/removal technologies. researchgate.net

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water and wastewater through oxidation with highly reactive species, primarily hydroxyl radicals (•OH). wikipedia.orgmembranechemicals.comnih.gov AOPs are considered effective for treating biologically toxic or non-degradable materials like aromatic compounds. wikipedia.orgmembranechemicals.com

Several AOPs have been applied to the degradation of aminophenols:

Fenton's Process: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate •OH radicals. pwr.edu.pl Studies on the degradation of p-aminophenol (PAP) using the Fenton process have shown significant removal efficiency. pwr.edu.pl The optimal conditions for PAP degradation were found to be at a pH of 3.0, with specific concentrations of H₂O₂ and Fe²⁺, and at a temperature of 30 °C. pwr.edu.pl Under these conditions, a degradation efficiency of 75% was achieved after 50 minutes of reaction. pwr.edu.pl

H₂O₂/UV Process: This method involves the photolysis of hydrogen peroxide with ultraviolet (UV) light to produce •OH radicals. researchgate.net This process has been used for the degradation of various organic pollutants. researchgate.net

Enzyme-Catalyzed Oxidation: Research has shown that enzymes from certain microorganisms, like Serratia marcescens, can catalyze the degradation of 4-aminophenol in the presence of hydrogen peroxide. researchgate.net The degradation pathway involves the conversion of 4-aminophenol to benzoquinone and ammonia, followed by further oxidation to organic acids and ultimately to CO₂ and H₂O. researchgate.net

Advanced Oxidation Processes for Aminophenol Degradation

| AOP Method | Target Compound | Key Findings | Reference |

|---|---|---|---|

| Fenton's Process | p-Aminophenol (PAP) | 75% degradation efficiency at pH 3.0, 30 °C after 50 min. | pwr.edu.pl |

| Enzyme-Catalyzed Oxidation (Serratia marcescens enzyme + H₂O₂) | 4-Aminophenol | Optimal degradation at pH 9-10 and temperature 40-60°C. | researchgate.net |

Absorption and other removal technologies offer alternative or complementary approaches to treating aminophenol-containing waste streams.

Adsorption: This is a widely used physicochemical method for removing pollutants from wastewater. researchgate.net Various low-cost adsorbents derived from waste materials have been investigated for the removal of aminophenols. researchgate.netacs.org For example, pea shells activated with sulfuric acid have been shown to be effective for the removal of 4-aminophenol from aqueous solutions, with a maximum adsorption uptake of 106.11 mg/g at an optimal pH of 7.0 and 25 °C. researchgate.net The adsorption process in this case was found to be physical and exothermic. researchgate.net

Emulsion Liquid Membranes: This technology has been studied for the removal of 4-aminophenol from aqueous solutions. mdpi.com It involves the use of a liquid membrane to separate the feed phase containing the pollutant from a product phase where the pollutant is concentrated. mdpi.com The process can be optimized by adjusting parameters such as stripping agent concentration, surfactant concentration, and stirring rate. mdpi.com

Gas Absorption: A notable application of a related compound, 4-methylaminophenol sulfate (B86663), is in the absorption of nitrogen dioxide (NO₂), a common air pollutant from flue gases. abo.fiacs.org Studies have demonstrated that aqueous solutions with low concentrations of 4-methylaminophenol sulfate can efficiently absorb NO₂. abo.fiacs.org With a 2 mM solution of 4-methylaminophenol sulfate, an absorption efficiency of over 90% for incoming NO₂ was achieved. abo.fiacs.org This method shows promise for NOx emission control in industrial processes. abo.fi The presence of oxygen in the flue gas did not significantly impact the consumption of the phenolic additive. acs.org

NO₂ Absorption Efficiency using 4-Methylaminophenol Sulfate

| Concentration of 4-Methylaminophenol Sulfate | Initial NO₂ Concentration (ppm) | Initial Absorption Efficiency | Reference |

|---|---|---|---|

| 0.25 mM | 50 | ~60% | abo.fiacs.org |

| 1 mM (at pH 8) | Not Specified | 80% | acs.org |

| 2 mM | Not Specified | >90% | abo.fiacs.org |

Future Research Directions for 3 Amino 4 Methylamino Phenol

Exploration of Undiscovered Synthetic Routes and Derivatizations

Future research will likely focus on discovering and optimizing synthetic pathways to 3-Amino-4-(methylamino)phenol, aiming for higher yields, milder reaction conditions, and the use of more environmentally benign reagents. While established methods for synthesizing related aminophenols, such as the reduction of nitrophenols or the caustic fusion of aminosulfonic acids, provide a starting point, novel approaches are needed. wikipedia.org For instance, methods analogous to the synthesis of 4-amino-3-methylphenol (B1666317) from m-cresol (B1676322) via a nitrosation reaction could be adapted and refined. google.com Similarly, exploring diazotization reactions, which are used to synthesize compounds like 3-amino-4-bromophenol, may offer alternative routes. google.com

A significant area of future work will involve the derivatization of this compound to create a library of new compounds with tailored properties. The presence of two distinct amino groups and a hydroxyl group allows for selective chemical modifications. Research into derivatization is not just for creating new molecules but also for enhancing analytical detection. actascientific.comnih.govthermofisher.com

Key derivatization strategies for future exploration could include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides, potentially leading to new polymers or pharmacologically active compounds.

Alkylation: Introduction of various alkyl groups to the amino or hydroxyl functions to modify solubility, reactivity, and biological activity.

Coupling Reactions: Utilizing the amino groups for azo coupling to create novel dyes and pigments.

Cyclization Reactions: Investigating intramolecular reactions to form heterocyclic compounds, which are prevalent in medicinal chemistry.

Table 1: Potential Synthetic & Derivatization Strategies

| Research Area | Potential Method | Rationale/Objective |

|---|---|---|

| Novel Synthesis | Catalytic hydrogenation of a dinitro or nitro-amino precursor | Aims for a cleaner, more efficient reduction process compared to traditional metal-acid reductions. |

| Novel Synthesis | Buchwald-Hartwig or Ullmann amination | Could allow for the sequential and controlled introduction of the amino and methylamino groups onto a dihalophenol scaffold. |

| Derivatization | Reaction with 9-fluorenylmethyl-chloroformate (FMOC-Cl) | To create fluorescent derivatives for enhanced analytical detection and quantification. thermofisher.com |

| Derivatization | Polymerization via oxidative coupling | To explore the potential for creating novel conductive or thermally stable polymers. |

Deeper Mechanistic Understanding of Complex Reactions Involving Functional Groups

A thorough understanding of the reaction mechanisms involving the functional groups of this compound is crucial for controlling its reactivity and designing new applications. The interplay between the electron-donating amino and hydroxyl groups significantly influences the aromatic ring's reactivity, particularly in electrophilic substitution and oxidation reactions.

Future mechanistic studies should investigate:

Oxidation Pathways: The compound is expected to be susceptible to oxidation, similar to other aminophenols which can react with strong oxidizing agents. nih.gov Research should focus on identifying the initial oxidation products, such as quinone-imines, and understanding their subsequent reactions, which could include polymerization or cyclization. Mechanistic studies on related compounds like catecholamines have shown complex reaction pathways involving cyclization and redox exchanges, which could be relevant models. researchgate.net

Regioselectivity of Reactions: Determining how the existing substituents direct incoming reagents to specific positions on the benzene (B151609) ring is fundamental. This knowledge is essential for predictable and efficient synthesis of specific derivatives.

Influence of pH: The protonation state of the amino and hydroxyl groups will change with pH, drastically altering the molecule's electronic properties and reactivity. Detailed kinetic studies across a range of pH values are needed to quantify these effects.

Computational modeling, in conjunction with experimental techniques like pulse radiolysis and stopped-flow spectroscopy, could provide valuable insights into transient intermediates and transition states that are difficult to observe directly. researchgate.net

Expansion of Advanced Application Areas in Chemical Synthesis and Materials Science

The versatile structure of this compound suggests its potential as a building block in diverse fields. Future research should aim to move beyond its role as a simple intermediate and explore its use in advanced applications.

Potential application areas to be explored include:

High-Performance Polymers: Its di-functional amino groups and phenolic hydroxyl group make it a candidate for creating specialty polymers. Research could focus on synthesizing polyamides, polyimides, or benzoxazines with high thermal stability, specific electronic properties, or enhanced flame retardancy.

Novel Dyes and Pigments: Building on the use of related compounds like 3-aminophenol (B1664112) in the synthesis of fluorescent dyes such as rhodamine B, research can be directed towards creating new colorants. wikipedia.org The specific substitution pattern of this compound could lead to dyes with unique shades, improved lightfastness, or specific affinities for certain substrates.

Pharmaceutical and Agrochemical Synthesis: Aminophenols are common scaffolds in biologically active molecules. ontosight.ai Future work could involve using this compound as a starting material for the synthesis of new classes of compounds to be screened for pharmaceutical or agrochemical activity.

Materials Science: The compound could be investigated as a curing agent for epoxy resins, a stabilizer for plastics to prevent degradation, or as a component in the formulation of antioxidant packages. wikipedia.org

Development of Innovative Analytical Tools for Trace Analysis and Speciation

As the use of this compound potentially expands, the need for sensitive and selective analytical methods for its detection in various matrices (e.g., environmental samples, industrial process streams, finished products) will become critical. The analysis of polar, reactive amines at trace levels often presents challenges. nih.gov

Future research in this area should focus on:

Advanced Chromatographic Methods: Developing optimized High-Performance Liquid Chromatography (HPLC) methods, likely involving derivatization to improve retention on reversed-phase columns and enhance detectability. nih.gov Reagents like o-phthalaldehyde (B127526) (OPA) or diethyl ethoxymethylenemalonate (DEEMM) could be employed for pre- or post-column derivatization, enabling highly sensitive fluorescence or mass spectrometric detection. actascientific.comnih.govthermofisher.com

Mass Spectrometry-Based Techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity for identifying and quantifying target compounds in complex mixtures. nih.gov Future work should involve developing specific MS/MS methods for this compound and its key derivatives or degradation products.

Capillary Electrophoresis (CE): CE is a powerful technique for separating polar compounds. Coupling CE with sensitive detection methods, such as electrochemical detection, could provide an alternative to HPLC for rapid and efficient analysis. nih.gov

Sensor Development: Investigating the potential for creating chemical or biological sensors for the real-time monitoring of this compound. This could involve immobilizing enzymes or specific reagents on an electrode or optical transducer.

Table 2: Prospective Analytical Methodologies

| Technique | Approach | Potential Advantage |

|---|---|---|

| RPLC-MS/MS | Derivatization with DEEMM followed by Neutral Loss Scan (NLS) | Allows for targeted analysis of all derivatized amino compounds in a sample, aiding in profiling. nih.gov |

| HPLC-FLD | Pre-column derivatization with OPA/thiol reagent | Provides high sensitivity for primary amines, suitable for trace-level quantification. actascientific.comthermofisher.com |

| CE-EC | Capillary Electrophoresis with Electrochemical Detection | Offers high separation efficiency for polar analytes and sensitive detection without extensive derivatization. nih.gov |

| Spectrophotometry | Reaction with 4-aminoantipyrine (B1666024) (4-AAP) | A classic method for total phenols that could be adapted for specific detection after separation or selective reaction. researchgate.net |

Comprehensive Environmental Impact Assessments and Sustainable Chemistry Approaches

A responsible approach to the lifecycle of any chemical necessitates a thorough evaluation of its environmental impact and the development of sustainable production methods. For this compound, this represents a critical area for future research.

Key research objectives include:

Ecotoxicity Studies: Conducting comprehensive studies to determine the acute and chronic toxicity of the compound to a range of aquatic and terrestrial organisms. This data is essential for establishing environmental quality standards and handling procedures. Some related compounds are known to be very toxic to aquatic life. nih.gov

Biodegradability and Persistence: Investigating the environmental fate of the compound, including its rate of biodegradation, potential for bioaccumulation in food chains, and the identity of its degradation products.

Green Synthesis Routes: Aligning with the principles of green chemistry, research should be directed towards developing synthetic methods that minimize waste, avoid the use of toxic solvents and reagents, and are energy-efficient. nih.gov This could involve exploring biocatalytic methods, using enzymes to perform specific transformations, or developing continuous-flow processes that offer better control and safety. nih.gov

Lifecycle Assessment: Performing a complete lifecycle assessment (LCA) to quantify the environmental footprint of the compound from its synthesis to its final disposal or degradation. This holistic view helps identify hotspots in the production and use phases where environmental performance can be improved.

By proactively addressing these research areas, the scientific community can ensure that the development and application of this compound proceed in a manner that is both technologically advanced and environmentally responsible.

Q & A

Basic: What are the standard methodologies for synthesizing 3-Amino-4-(methylamino)phenol, and how are intermediates characterized?

Answer:

Synthesis typically involves multi-step reactions starting with nitration or methylation of phenol derivatives. For example, intermediates like Ethyl N-[3-amino-4-(methylamino)benzoyl]-N-pyridin-2-yl-beta-alaninate (CAS 212322-56-0) are synthesized via sequential nitration, reduction, and methylation steps . Characterization employs:

- HPLC for purity assessment (>95% threshold).

- NMR (1H/13C) to confirm substituent positions (e.g., distinguishing amino vs. methylamino groups).

- Mass spectrometry (ESI-MS) for molecular weight validation (e.g., 123.15 g/mol for 3-Amino-5-methylphenol ).

Basic: Which analytical techniques are optimal for quantifying this compound in complex matrices?

Answer:

- Spectrophotometry : Adapt the 4-Aminoantipyrine method, where phenolic compounds form a yellow complex at pH 10.0, extracted into chloroform for UV-Vis quantification at 460 nm .

- LC-MS/MS : Use reverse-phase C18 columns with electrospray ionization (ESI+) for high sensitivity in biological samples .

Basic: How can structural isomers of this compound be distinguished experimentally?

Answer:

- NMR Spectroscopy : Compare chemical shifts of aromatic protons; meta-substituted isomers (e.g., 3-Amino-5-methylphenol) show distinct splitting patterns vs. ortho/para isomers .

- HPLC Retention Times : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to separate isomers like 4-Amino-3-methylphenol (CAS 2835-99-6) .

Advanced: What molecular interactions drive the biological activity of this compound, and how are they studied?

Answer:

- Hydrogen Bonding : The amino and hydroxyl groups interact with enzyme active sites (e.g., tyrosinase inhibition studies via IC50 assays) .

- X-ray Crystallography : Resolve binding modes in protein-ligand complexes (e.g., PDB structures of homologous compounds like 4-(methylamino)phenol hemisulfate ).

- Molecular Dynamics Simulations : Model interactions with receptors (e.g., dopamine transporters) to predict binding affinities .

Advanced: How do researchers resolve contradictions in reported enzymatic inhibition data for this compound?

Answer:

- Kinetic Studies : Compare Km and Vmax values under standardized conditions (pH, temperature) to identify assay-specific variables.

- Cross-Validation : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) for IC50 consistency .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay data ) to identify outliers or concentration-dependent effects.

Advanced: What computational approaches predict the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Substituent positioning (e.g., methylamino vs. amino groups) significantly alters reactivity .

- QSAR Models : Train models on analogous compounds (e.g., 4-Amino-3-methylphenol) to forecast metabolic pathways or toxicity .

Advanced: What methodologies assess the compound’s ecotoxicological risks?

Answer:

- OECD Test Guidelines :

- Test 201 : Daphnia magna acute toxicity (48-hr EC50).

- Test 301 : Ready biodegradability in aqueous systems.

- Bioaccumulation Studies : Measure logP values (experimental or computed via EPI Suite) to estimate BCF (bioconcentration factor) .

Advanced: How is this compound tracked in pharmacokinetic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.